Imidazo[1,2-b]pyridazin-2-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the imidazo[1,2-b]pyridazine class, which has been studied for various biological activities, including anticancer properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
Imidazo[1,2-b]pyridazin-2-amine hydrochloride can be synthesized through various chemical reactions involving starting materials such as 6-chloroimidazo[2,1-f]pyridazine. The compound's synthesis and derivatives have been explored in patents and scientific literature, indicating its relevance in drug development and research.
The synthesis of imidazo[1,2-b]pyridazin-2-amine hydrochloride can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to maximize yield and minimize by-products. Techniques like thin-layer chromatography (TLC) are employed to monitor the progress of reactions.
Imidazo[1,2-b]pyridazin-2-amine hydrochloride features a bicyclic structure composed of an imidazole ring fused with a pyridazine ring. The presence of an amino group at the 2-position enhances its reactivity and potential biological activity.
Imidazo[1,2-b]pyridazin-2-amine hydrochloride participates in various chemical reactions:
The reactivity of this compound is influenced by the electronic properties of substituents on the rings. For example, electron-withdrawing groups can enhance nucleophilicity at specific positions.
Imidazo[1,2-b]pyridazin-2-amine hydrochloride has been shown to interact with various biological targets:
The compound's properties can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), confirming its structure and purity.
Imidazo[1,2-b]pyridazin-2-amine hydrochloride has several scientific uses:
The core structure consists of a planar bicyclic system where the imidazole ring is fused to the pyridazine ring at bond positions 1,2-b, creating a 6-5 bicyclic framework with delocalized π-electrons. X-ray crystallographic studies confirm near-perfect coplanarity between the fused rings, with bond lengths and angles consistent with aromatic character (e.g., C-N bond lengths: 1.32-1.38 Å; C-C bonds: 1.36-1.41 Å) [1] [4]. The amine group at position 2 and hydrochloride salt formation significantly influence electron distribution and supramolecular packing.
Table 1: Fundamental Structural and Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
CAS Registry Number | 2742660-59-7 | - |
Molecular Formula | C₆H₇ClN₄ | Elemental Analysis |
Molecular Weight | 170.60 g/mol | Mass Spectrometry |
IUPAC Name | Imidazo[1,2-b]pyridazin-2-amine; hydrochloride | Systematic Nomenclature |
SMILES Notation | C1=CC2=NC(=CN2N=C1)N.Cl | Canonical Representation |
InChI Key | VWHBRAGKTNMPTD-UHFFFAOYSA-N | Standard Identifier |
Hydrogen Bond Acceptors | 4 | Computational Prediction |
Hydrogen Bond Donors | 2 (including hydrochloride) | Computational Prediction |
Topological Polar Surface Area | 56.2 Ų | Computational Analysis |
LogP (Partition Coefficient) | -0.52 | Chromatographic Measurement |
Spectroscopic characterization includes distinctive NMR signals: (^1)H NMR (DMSO-d6) exhibits aromatic protons between δ 7.1–8.2 ppm, with the C2-amino group appearing as a broad singlet near δ 6.8 ppm. Infrared spectroscopy shows N-H stretches (3500–3300 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), and C-N vibrations (~1370 and ~1200 cm⁻¹) [1] [4]. The hydrochloride salt displays characteristic broad stretching in the 2500-3000 cm⁻¹ region. The planar structure facilitates π-π stacking interactions with biological targets, while moderate LogP and polar surface area suggest favorable blood-brain barrier permeability potential [1] [3].
The exploration of imidazo[1,2-b]pyridazine chemistry originated in the mid-1960s with pioneering synthetic methodologies involving cyclocondensation reactions between α-haloketones and aminopyridazines [3]. Initial studies focused primarily on synthetic accessibility and fundamental reactivity rather than biological evaluation. The 1980s marked a turning point when researchers recognized the structural similarities between this scaffold and purine nucleotides, sparking interest in its potential as a bioisostere in medicinal chemistry [2] [6].
Significant milestones include:
The historical trajectory demonstrates a shift from fundamental heterocyclic chemistry toward targeted biological applications, accelerated by innovations in synthetic organic chemistry. The scaffold’s development parallels advances in fused heterocyclic chemistry, where improved understanding of electronic properties facilitated rational drug design [2] [3].
The term "privileged scaffold" denotes molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Imidazo[1,2-b]pyridazin-2-amine hydrochloride exemplifies this concept through its demonstrated versatility across multiple therapeutic areas:
Antimicrobial Applications: Derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative pathogens. Amide-functionalized analogs demonstrated MIC values of 0.03–5.0 μM against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains [3] [5]. The hydrochloride salt enhances membrane permeability, particularly improving efficacy against Gram-negative bacteria [1].
Central Nervous System Targets: Structural analogs demonstrate nanomolar affinities for neurological targets. Methylthio derivatives exhibit Kᵢ = 11.0 nM against β-amyloid aggregates, positioning them as promising positron emission tomography (PET) radiotracers for Alzheimer’s disease diagnosis [1] [4]. The scaffold’s favorable LogP (-0.52) and polar surface area (56.2 Ų) support blood-brain barrier penetration [1] [3].
Kinase Inhibition: The scaffold serves as a core structure in kinase inhibitors targeting oncogenic signaling pathways. Modifications at position C3 generate potent inhibitors of bcr-abl, FGFR, and TAK1 kinases through hydrogen bonding with kinase hinge regions and hydrophobic pocket occupancy [3] [6]. Structure-activity relationship (SAR) studies reveal that bulky biaryl substitutions at C3 enhance potency while maintaining selectivity profiles.
Cholinesterase Modulation: Biphenyl-substituted derivatives demonstrate acetylcholinesterase (AChE) inhibition (e.g., compound 2h: IC₅₀ = 79 μM) and butyrylcholinesterase (BChE) inhibition (e.g., compound 2j: IC₅₀ = 65 μM with >10-fold selectivity) [4]. Molecular docking confirms binding at peripheral anionic sites (AChE) and acyl pockets (BChE) via π-π stacking and hydrogen bonding interactions.
Table 2: Therapeutic Applications of Structural Analogs
Therapeutic Area | Lead Compound Features | Biological Activity | Reference |
---|---|---|---|
Tuberculosis Therapeutics | 2,7-Dimethyl-3-carboxamides | MIC₉₀ = 0.006 μM vs Mtb | [5] |
β-Amyloid Imaging | Methylthio derivative (Compound 4) | Kᵢ = 11.0 nM | [1] |
Kinase Inhibition (Cancer) | Ponatinib-inspired derivatives | IC₅₀ < 50 nM for TAK1 | [3] |
Cholinesterase Inhibition | Biphenyl analog (2h) | AChE IC₅₀ = 79 μM | [4] |
Antiviral Agents | Halogenated aryl derivatives | EC₅₀ = 1.8 μM (RSV) | [3] |
The scaffold’s privilege stems from:
Recent innovations include hybrid molecules incorporating imidazo[1,2-b]pyridazine with other pharmacophores (e.g., BODIPY for theragnostic applications) and metallocomplexes for diagnostic imaging [2] [3]. The continuous exploration of this scaffold underscores its enduring value in addressing unmet medical needs across diverse disease classes.
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: